molecular formula C13H18N2O B8350565 5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde

5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde

Cat. No.: B8350565
M. Wt: 218.29 g/mol
InChI Key: JYUBFGIHUCBSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde is an organic compound with a complex structure that includes a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, including the use of appropriate catalysts and reaction conditions, are applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce tetrahydroquinoxaline compounds.

Scientific Research Applications

5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde is unique due to its specific quinoxaline ring system and the presence of multiple methyl groups

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydroquinoxaline-2-carbaldehyde

InChI

InChI=1S/C13H18N2O/c1-12(2)5-6-13(3,4)11-10(12)14-7-9(8-16)15-11/h7-8H,5-6H2,1-4H3

InChI Key

JYUBFGIHUCBSRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=NC(=CN=C21)C=O)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7.7 g of 5,6,7,8-tetrahydro-5,5,8,8-tetramethylquinoxaline-2-methanol in 120 ml of dichloromethane was then added dropwise to the reaction mixture and the resulting mixture-was stirred for 15 minutes. To the reaction mixture were added with 35.1 ml of triethylamine, followed by stirring for 5 minutes. After the reaction mixture was raised to room temperature and stirred for 15 minutes, water was added and the resulting mixture was extracted with dichloromethane. The organic layer was successively washed with water and saturated saline, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue so obtained was subjected to chromatography on a silica gel column (developing solvent: 10% ethyl acetate/n-hexane), whereby 6.7 g of the title compound were obtained as a pale yellow solid.
Name
5,6,7,8-tetrahydro-5,5,8,8-tetramethylquinoxaline-2-methanol
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
35.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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